

# Spectroscopic Data of 7-Xylosyl-10-deacetyltaxol C: A Technical Guide

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## Compound of Interest

Compound Name: 7-Xylosyl-10-deacetyltaxol C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Xylosyl-10-deacetyltaxol C**, a naturally occurring taxane derivative found in *Taxus* species. This document is intended to serve as a core reference for researchers involved in the isolation, identification, and development of taxane-based compounds.

## Chemical Structure and Properties

- Compound Name: **7-Xylosyl-10-deacetyltaxol C**
- Molecular Formula: C<sub>49</sub>H<sub>63</sub>NO<sub>17</sub>[\[1\]](#)
- Molecular Weight: 938.0 g/mol [\[1\]](#)
- CAS Number: 90332-65-3[\[1\]](#)
- Natural Source: Reported in *Taxus cuspidata*, *Corylus avellana*, and *Taxus wallichiana*[\[1\]](#)

## Spectroscopic Data

The following tables summarize the available mass spectrometry (MS) data for **7-Xylosyl-10-deacetyltaxol C**. At present, detailed <sup>1</sup>H and <sup>13</sup>C NMR data for this specific taxane analogue are not readily available in the public domain literature.

## Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification. The data presented below is based on Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) analysis of taxoids from the bark of *Taxus wallichiana*.

Parameter	Value	Source
Ionization Mode	Electrospray Ionization (ESI)	Implied from methodology
Molecular Ion	$[M+NH_4]^+$ or $[M+H]^+$	General for taxoid analysis
Side Chain Fragment (m/z)	280	(Madhusudanan et al., 2002)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited for the analysis of taxane compounds. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.

### Isolation of 7-Xylosyl-10-deacetyltaxol C from *Taxus wallichiana*

A general procedure for the isolation of taxoids from *Taxus wallichiana* involves the following steps:

- Extraction: The dried and powdered bark of *Taxus wallichiana* is extracted with methanol at room temperature.
- Partitioning: The resulting methanol extract is concentrated and then partitioned between water and chloroform to separate compounds based on their polarity.
- Chromatography: The chloroform-soluble fraction, which contains the taxoids, is subjected to repeated column chromatography on silica gel.
- Elution: A gradient elution system, typically with a mixture of chloroform and methanol, is used to separate the different taxoids.

- Purification: Fractions containing **7-Xylosyl-10-deacetyltaxol C** are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure and stereochemistry of the molecule.

Methodology:

- Sample Preparation: A purified sample of **7-Xylosyl-10-deacetyltaxol C** (typically 5-10 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, Methanol-d<sub>4</sub>, or Acetone-d<sub>6</sub>).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- <sup>1</sup>H NMR Acquisition:
  - A standard one-dimensional <sup>1</sup>H NMR spectrum is acquired.
  - Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.
- <sup>13</sup>C NMR Acquisition:
  - A one-dimensional <sup>13</sup>C NMR spectrum is acquired with proton decoupling.
  - Due to the lower natural abundance of the <sup>13</sup>C isotope, a larger number of scans and a longer relaxation delay are generally required compared to <sup>1</sup>H NMR.
- 2D NMR Experiments: To aid in the complete structural assignment, various two-dimensional NMR experiments are typically performed, including:
  - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

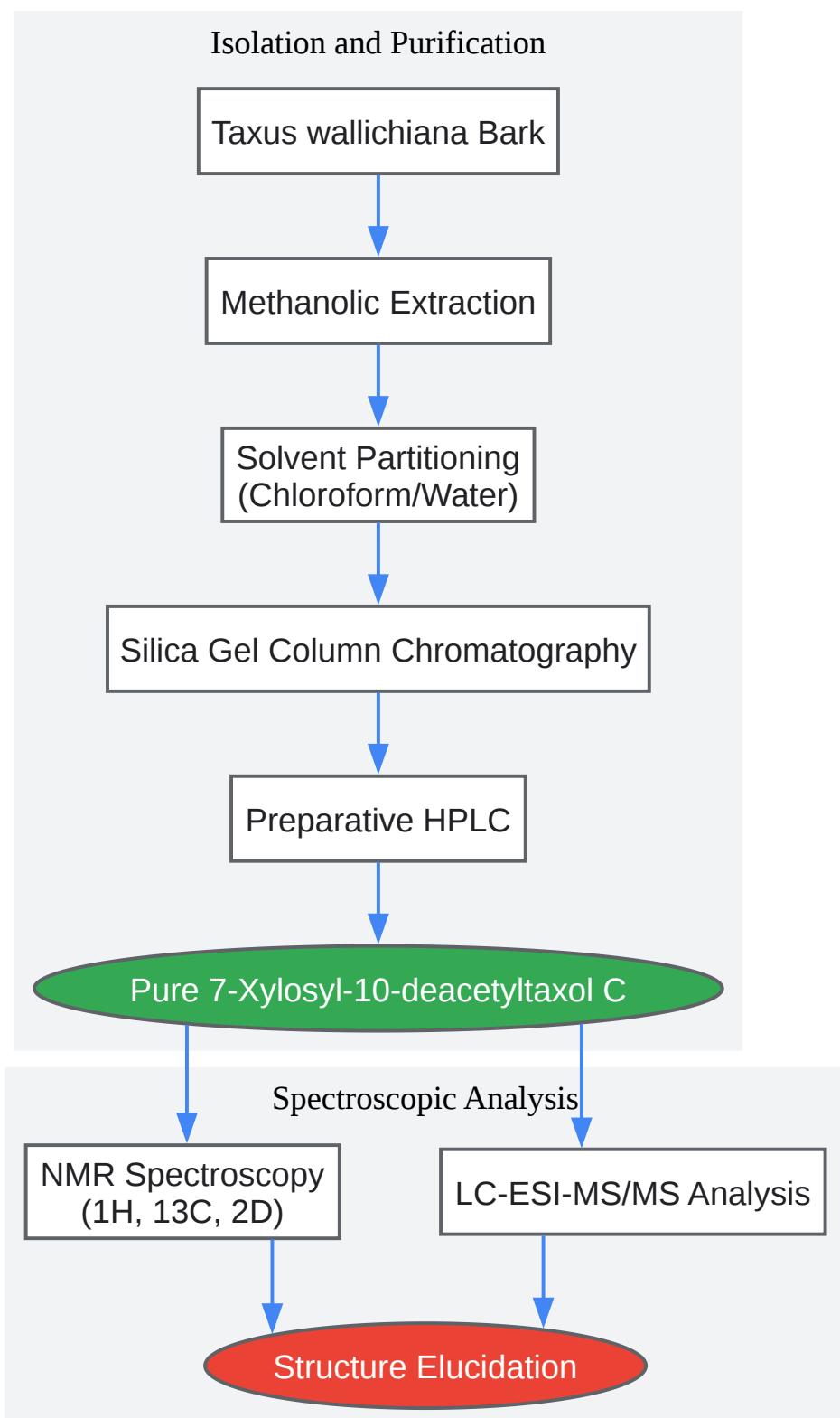
Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Methodology:

- Sample Preparation: A dilute solution of the purified compound is prepared in a solvent compatible with reverse-phase HPLC, such as methanol or acetonitrile.
- Liquid Chromatography (LC):
  - The sample is injected onto a C18 reverse-phase HPLC column.
  - A gradient elution is typically employed, using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.
- Mass Spectrometry (MS):
  - The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer.
  - The ESI source generates gas-phase ions of the analyte.
  - Mass spectra are acquired in both full scan mode (to determine the molecular ion) and tandem MS (MS/MS) mode.
  - In MS/MS mode, the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern that provides structural information. Ammonium cationization is a common technique used for the analysis of taxoids.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of **7-Xylosyl-10-deacetyltaxol C**.



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## References

- 1. 7-Xylosyl-10-deacetyltaxol C | C49H63NO17 | CID 15222314 - PubChem  
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- To cite this document: BenchChem. [Spectroscopic Data of 7-Xylosyl-10-deacetyltaxol C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1151663#spectroscopic-data-of-7-xylosyl-10-deacetyltaxol-c-nmr-ms>

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